- Preparation of steroidal CYP11B, CYP17, and/or CYP21 inhibitors for treating androgen-dependent conditions, World Intellectual Property Organization, , ,

Cas no 972-46-3 (3-Ethoxy-androsta-3,5-dien-17-one)

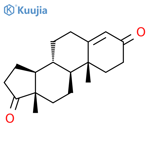

972-46-3 structure

상품 이름:3-Ethoxy-androsta-3,5-dien-17-one

3-Ethoxy-androsta-3,5-dien-17-one 화학적 및 물리적 성질

이름 및 식별자

-

- 3-Ethoxy-androsta-3,5-dien-17-one

- (8R,9S,10R,13S,14S)-3-ethoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-one

- Androsta-3,5-dien-17-one,3-ethoxy-

- 3-Aethoxy-androsta-3,5-dien-17-on

- 3-Aethoxy-androstadien-(3.5)-on-(17)

- 3-Ethoxy-17-oxo-3,5-androstadiene

- 3-ethoxy-3,5-androstadiene-17-one

- 3-Ethoxyandrosta-3,5-dien-17-one

- 3-ethoxyandrosta-3,5-diene-17-one

- Androst-4-ene-3,17-dione 3-Ethyl Enol Ether

- 3-Ethoxyandrosta-3,5-dien-17-one (ACI)

- 3-Ethoxyandrosta-3,5-dien-17-one (Androstenedione Ethylenolether)

- TESTOSTERONE IMPURITY B [EP IMPURITY]

- PAOWPNQOTVTCAF-OEUJLIAZSA-N

- 3-ethoxyandrosta-3,5(6)-dien-17-one

- Androsta-3,5-dien-17-one, 3-ethoxy-

- W46ZAM53EN

- Androstenedione Ethylenolether

- SCHEMBL3984136

- DTXSID20438705

- AKOS030240947

- UNII-W46ZAM53EN

- Testosterone impurity B [EP]

- 972-46-3

- Testosterone Imp. B (EP); 3-Ethoxyandrosta-3,5-dien-17-one; Androstenedione Ethylenolether; Testosterone Impurity B

-

- 인치: 1S/C21H30O2/c1-4-23-15-9-11-20(2)14(13-15)5-6-16-17-7-8-19(22)21(17,3)12-10-18(16)20/h5,13,16-18H,4,6-12H2,1-3H3/t16-,17-,18-,20-,21-/m0/s1

- InChIKey: PAOWPNQOTVTCAF-OEUJLIAZSA-N

- 미소: C[C@]12CCC(OCC)=CC1=CC[C@H]1[C@@H]3CCC(=O)[C@]3(CC[C@H]21)C

계산된 속성

- 정밀분자량: 314.22500

- 동위원소 질량: 314.224580195g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 2

- 중원자 수량: 23

- 회전 가능한 화학 키 수량: 2

- 복잡도: 587

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 5

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 토폴로지 분자 극성 표면적: 26.3Ų

- 소수점 매개변수 계산 참조값(XlogP): 4.3

실험적 성질

- 색과 성상: Powder

- 밀도: 1.1±0.1 g/cm3

- 융해점: 167-169°C

- 비등점: 458.6±45.0 °C at 760 mmHg

- 플래시 포인트: 189.4±22.3 °C

- PSA: 26.30000

- LogP: 5.04860

- 증기압: 0.0±1.1 mmHg at 25°C

3-Ethoxy-androsta-3,5-dien-17-one 보안 정보

- 피해 선언: H303 섭취에 유해할 수 있음 +h313 피부 접촉에 유해할 수 있음 +h333 흡입에 유해할 수 있음

- 경고성 성명: P264+P280+P305+P351+P338+P337+P313

- 보안 지침: H303+H313+H333

- 저장 조건:저장 온도는 4 ℃ 이며, 4 ℃ 에 저장하는 것이 가장 좋다

3-Ethoxy-androsta-3,5-dien-17-one 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E66040-5mg |

3-Ethoxy-androsta-3,5-dien-17-one |

972-46-3 | ,HPLC≥72% | 5mg |

¥480.0 | 2023-09-07 | |

| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP81010-5mg |

3-Ethoxyandrosta-3,5-dien-17-one |

972-46-3 | 98.0% | 5mg |

¥300 | 2021-05-07 | |

| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP81010-20mg |

3-Ethoxyandrosta-3,5-dien-17-one |

972-46-3 | 98.0% | 20mg |

¥300 | 2023-09-19 |

3-Ethoxy-androsta-3,5-dien-17-one 합성 방법

합성회로 1

반응 조건

1.1 Catalysts: Pyridinium chloride Solvents: Ethanol ; overnight, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; cooled

1.2 Reagents: Sodium bicarbonate Solvents: Water ; cooled

참조

합성회로 2

합성회로 3

반응 조건

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol , Dichloromethane ; rt → 20 °C; 180 min, 35 °C

1.2 Reagents: Water ; 30 - 40 min

1.3 Reagents: Triethylamine ; pH 8, 50 °C

1.4 Solvents: Water ; 50 °C → 25 °C; 2 h, 25 °C

1.2 Reagents: Water ; 30 - 40 min

1.3 Reagents: Triethylamine ; pH 8, 50 °C

1.4 Solvents: Water ; 50 °C → 25 °C; 2 h, 25 °C

참조

- Method for synthesis of Ethisterone, China, , ,

합성회로 4

합성회로 5

합성회로 6

합성회로 7

합성회로 8

합성회로 9

합성회로 10

반응 조건

1.1 Reagents: Triethyl orthoformate Solvents: Ethanol ; 5 min, rt

1.2 Catalysts: Methanesulfonic acid ; 30 min, rt

1.3 Reagents: Pyridine ; 5 min, rt; rt → 0 °C; 2 h, 0 °C

1.2 Catalysts: Methanesulfonic acid ; 30 min, rt

1.3 Reagents: Pyridine ; 5 min, rt; rt → 0 °C; 2 h, 0 °C

참조

- Optimization of the formation reaction of androstenedione ether enol, Revista CENIC, 2002, 33(3), 127-130

합성회로 11

합성회로 12

합성회로 13

반응 조건

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Ethanol ; rt → 40 °C; 3 h, 40 °C

1.2 Reagents: Pyridine Solvents: Ethanol ; pH 7; 0 °C

1.2 Reagents: Pyridine Solvents: Ethanol ; pH 7; 0 °C

참조

- Synthesis of intermediate of hydrocortisone of pregn-4-ene-17α,21-dihydroxy-3,20-dione-21-acetate, Zhongguo Xinyao Zazhi, 2010, 19(3), 233-235

합성회로 14

합성회로 15

합성회로 16

합성회로 17

합성회로 18

합성회로 19

합성회로 20

3-Ethoxy-androsta-3,5-dien-17-one Raw materials

3-Ethoxy-androsta-3,5-dien-17-one Preparation Products

3-Ethoxy-androsta-3,5-dien-17-one 관련 문헌

-

1. NotesJ. T. Edward,S. Nielsen,D. M. Besly,A. A. Goldberg,J. Grundy,E. A. Halevi,Israel Loeff,Gabriel Stein,Stanley E. Livingstone,M. Z. Barakat,S. K. Shehab,M. M. El-Sadr,K. R. Haegreaves,A. McGookin,Alexander Robertson,S. P. Barton,G. Cooley,B. Ellis,V. Petrow,A. J. Birch,E. Pride,Herchel Smith,A. Hilary Orr,Muriel Tomlinson,R. Foster J. Chem. Soc. 1957 5084

-

2. 674. A novel method for the preparation of steroid estersD. D. Evans,D. E. Evans,G. S. Lewis,P. J. Palmer,D. J. Weyell J. Chem. Soc. 1963 3578

972-46-3 (3-Ethoxy-androsta-3,5-dien-17-one) 관련 제품

- 582-77-4(N-(3-methylphenyl)benzamide)

- 476668-84-5((2Z)-2-4-(3-bromophenyl)-1,3-thiazol-2-yl-3-(4-methylphenyl)prop-2-enenitrile)

- 681155-11-3(ethyl 4-{[2-(2-cyclohexylacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate)

- 899957-01-8(N-(2,5-difluorophenyl)-N'-{2-4-(dimethylamino)phenyl-2-(pyrrolidin-1-yl)ethyl}ethanediamide)

- 2248200-03-3((2S)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol)

- 1142206-63-0(N-(2,5-Dimethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide)

- 18773-38-1(2-Chloro-5-phenylphenol)

- 86031-43-8(2,3-Dihydro-1H-indene-5-carboxylic Acid Methyl Ester)

- 2411246-28-9(N-methyl-N-(5-methylpyridin-2-yl)methylsulfamoyl fluoride)

- 866591-28-8(2-3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl-N-(3-methoxyphenyl)acetamide)

추천 공급업체

Minglong (Xianning) Medicine Co., Ltd.

골드 회원

중국 공급자

대량

Jinta Yudi Pharmaceutical Technology Co., Ltd.

골드 회원

중국 공급자

대량

钜澜化工科技(青岛)有限公司

골드 회원

중국 공급자

대량

PRIBOLAB PTE.LTD

골드 회원

중국 공급자

시약

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

골드 회원

중국 공급자

시약